molecular formula C8H15N3 B13286670 3-Butyl-4-methyl-1H-pyrazol-5-amine

3-Butyl-4-methyl-1H-pyrazol-5-amine

Cat. No.: B13286670
M. Wt: 153.22 g/mol
InChI Key: DEXXGUSSMVCRLG-UHFFFAOYSA-N
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Description

3-Butyl-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization and reduction steps . Another approach involves the use of terminal alkynes in a cycloaddition reaction with azides . These methods often require mild reaction conditions and can be performed in a one-pot synthesis, making them efficient and practical for laboratory-scale production.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free conditions and green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives. These products can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Butyl-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Butyl-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

5-butyl-4-methyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-3-4-5-7-6(2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11)

InChI Key

DEXXGUSSMVCRLG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=NN1)N)C

Origin of Product

United States

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